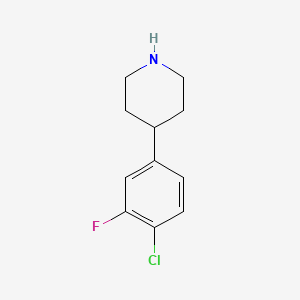

4-(4-Chloro-3-fluorophenyl)piperidine

Description

4-(4-Chloro-3-fluorophenyl)piperidine is a piperidine derivative featuring a chloro-fluorophenyl substituent at the 4-position of the piperidine ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The chloro and fluoro substituents enhance metabolic stability and influence binding affinity through steric and electronic effects .

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

4-(4-chloro-3-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13ClFN/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI Key |

NHHCYBVEYCSVEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In organic chemistry, 4-(4-Chloro-3-fluorophenyl)piperidine serves as an intermediate in synthesizing various compounds. Its unique structure allows for the development of new derivatives that can exhibit enhanced properties.

Research indicates that this compound possesses several biological activities:

- Antimicrobial and Antifungal Properties: Preliminary studies suggest potential effectiveness against various microbial strains.

- Neuropharmacological Effects: The compound may modulate neurotransmitter systems, showing promise in treating psychiatric disorders such as depression and anxiety.

- Anticancer Potential: In vitro studies have demonstrated cytotoxic effects against cancer cell lines, inducing apoptosis through caspase activation pathways.

Medicine

The compound is being investigated for its role in drug development targeting specific receptors or enzymes. Its halogen substituents (chlorine and fluorine) enhance binding affinity to biological targets, making it a candidate for neuropharmacology and oncology applications .

Case Studies

1. Anticancer Activity:

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways leading to cell death, highlighting its potential as an anticancer agent.

2. Neuropharmacological Studies:

Animal model research indicates that this compound can produce significant behavioral changes associated with anxiolytic effects. These findings suggest its utility in developing treatments for anxiety disorders.

Research Findings

Recent studies focusing on structure-activity relationships (SAR) have provided insights into the compound's enhanced binding affinity due to halogen substituents. Modifications to the piperidine structure have been shown to improve metabolic stability while retaining biological activity, indicating promising avenues for future drug development .

Data Table: Summary of Biological Activities

| Activity | Description | Evidence |

|---|---|---|

| Antimicrobial | Effective against various microbial strains | Preliminary studies |

| Antifungal | Potential antifungal properties | Ongoing research |

| Neuropharmacological | Modulates neurotransmitter systems; potential treatment for anxiety and depression | Animal model studies |

| Anticancer | Induces apoptosis in cancer cells | In vitro studies across multiple cell lines |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

- Fluorine Effects : Fluorine substituents (e.g., in 4-(4-fluorophenyl)piperidine HCl) improve metabolic stability and modulate pKa, influencing bioavailability .

Research Findings and Trends

- Fluorine vs. Chlorine : Fluorine substitution generally improves CNS penetration due to its small size and high electronegativity, whereas chlorine enhances lipophilicity and prolongs half-life .

- Sulfonyl vs. Carbonyl Groups : Sulfonyl-containing derivatives (e.g., ) exhibit higher molecular weights and altered solubility profiles compared to carbonyl analogues, impacting their pharmacokinetic properties.

- Structure-Activity Relationships (SAR) : Substituent position (e.g., 3-F vs. 4-F on phenyl) significantly affects receptor selectivity. For instance, 4-fluorophenyl derivatives show stronger 5-HT2A affinity than 3-fluorophenyl isomers .

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic substitution of aryl halides with piperidine is a classical approach. For 4-(4-chloro-3-fluorophenyl)piperidine, 3-chloro-4-fluoroiodobenzene reacts with piperidine under basic conditions.

Reaction Conditions :

-

Base : Potassium carbonate or cesium carbonate

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature : 80–120°C

-

Catalyst : Copper(I) iodide (5–10 mol%)

Mechanism :

The reaction proceeds via a two-step SNAr mechanism, where the electron-withdrawing fluorine and chlorine groups activate the aryl ring for nucleophilic attack by piperidine.

Limitations :

-

Moderate yields (50–70%) due to competing side reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the most efficient method for constructing the C–N bond between aryl halides and piperidine.

General Protocol :

-

Substrates : 4-Chloro-3-fluoroiodobenzene and piperidine.

-

Catalyst System :

-

Pd Source : Pd(OAc)₂ or Pd₂(dba)₃ (1–2 mol%)

-

Ligand : Xantphos, BINAP, or DavePhos (2–4 mol%)

-

-

Base : NaOtBu or Cs₂CO₃

-

Solvent : Toluene or dioxane

-

Temperature : 90–110°C

-

Reaction Time : 12–24 hours

Optimized Example :

Using Pd(OAc)₂/Xantphos in toluene at 100°C, yields reach 85–92% .

Advantages :

Reduction and Cyclization of Nitrile Intermediates

This method involves constructing the piperidine ring post-aryl functionalization.

Steps :

-

Alkylation : 4-Chloro-3-fluorobenzonitrile reacts with 1-bromo-3-chloropropane under basic conditions to form 5-chloro-2-(4-chloro-3-fluorophenyl)pentanenitrile .

-

Reduction : Sodium borohydride and cobalt chloride reduce the nitrile to a primary amine.

-

Cyclization : Potassium carbonate in acetonitrile facilitates ring closure to yield racemic this compound .

Typical Yields :

Comparative Analysis of Methods

| Method | Yield | Catalyst | Conditions | Key Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–70% | CuI | 120°C, DMF | Low cost |

| Buchwald-Hartwig | 85–92% | Pd(OAc)₂/Xantphos | 100°C, toluene | High yield, scalability |

| Nitrile Reduction | 54% | NaBH₄/CoCl₂ | RT to 50°C | No palladium required |

Recent Advances in Catalytic Systems

Ligand Design :

-

BrettPhos : Enhances turnover frequency (TOF) in electron-deficient aryl halides .

-

tBuXPhos : Enables room-temperature reactions for thermally sensitive substrates .

Solvent-Free Approaches :

Microwave-assisted reactions reduce reaction times to 1–2 hours with comparable yields .

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Chloro-3-fluorophenyl)piperidine, and how can purity be optimized?

- Methodological Answer : A plausible route involves coupling a halogenated aromatic precursor (e.g., 4-chloro-3-fluorobromobenzene) with piperidine via nucleophilic aromatic substitution, typically under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification can be achieved through recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients . For high-purity yields (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm).

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion verification (expected [M+H]⁺ ~228.1).

- X-ray Crystallography : Single-crystal analysis using SHELX software for unambiguous structural confirmation, especially to resolve stereochemical ambiguities .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with strong oxidizers or moisture. Toxicity data for analogous piperidine derivatives suggest potential CNS effects; follow protocols in Safety Data Sheets (SDS) for chlorinated/fluorinated aromatic amines .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic aromatic substitution sites, frontier molecular orbitals, and binding affinities. Compare computed NMR shifts (via GIAO method) with experimental data to validate models. Molecular docking studies (AutoDock Vina) may elucidate interactions with biological targets like GPCRs .

Q. What experimental strategies resolve contradictions in structural data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility.

- Complementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., C-F stretch ~1100 cm⁻¹) and powder XRD for crystalline phase identification.

- SHELX Refinement : For X-ray data, refine hydrogen atom positions using SHELXL to resolve discrepancies between predicted and observed bond angles .

Q. How can researchers design experiments to study the compound’s reactivity under diverse conditions?

- Methodological Answer :

- Oxidation/Reduction : Treat with m-CPBA (oxidation) or NaBH₄ (reduction) in THF, monitoring by TLC/LC-MS.

- Cross-Coupling : Explore Suzuki-Miyaura coupling using Pd(PPh₃)₄ to introduce aryl/heteroaryl groups at the chloro position.

- pH-Dependent Stability : Perform kinetic studies in buffered solutions (pH 2–12) with UV-Vis monitoring at λ = 260 nm .

Q. What advanced purification methods address challenges in isolating stereoisomers or byproducts?

- Methodological Answer : Chiral HPLC (Chiralpak IA/IB column) with hexane/isopropanol mobile phases for enantiomer separation. For diastereomers, use fractional crystallization with diethyl ether/hexane. LC-MS/MS can identify and quantify trace impurities (e.g., dehalogenated byproducts) .

Methodological Notes

- Contradictory Data : Cross-validate results using orthogonal techniques (e.g., SC-XRD vs. NOESY NMR for stereochemistry).

- Safety Compliance : Adopt waste disposal protocols for halogenated compounds per EPA guidelines .

- Software Tools : Utilize Gaussian (DFT), Mercury (X-ray visualization), and MestReNova (NMR analysis) for data interpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.